molecular formula C10H9N3O B6432543 3-methyl-6-(pyridin-3-yloxy)pyridazine CAS No. 2640934-76-3

3-methyl-6-(pyridin-3-yloxy)pyridazine

Cat. No. B6432543
CAS RN: 2640934-76-3
M. Wt: 187.20 g/mol
InChI Key: CJHIRJVNCVTBNJ-UHFFFAOYSA-N
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Description

3-methyl-6-(pyridin-3-yloxy)pyridazine is a derivative of pyridazine . Pyridazine is an important heterocyclic compound that contains two adjacent nitrogen atoms . It has been shown to have numerous practical applications and is considered a ‘privileged structure’ in medicinal chemistry .


Synthesis Analysis

The synthesis of pyridazine derivatives has been extensively studied. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Chemical Reactions Analysis

Pyridazine undergoes various chemical reactions. For example, it reacts with halogenotrimethylplatinum (IV), [PtXMe3)4], to form complexes of type fac - [PtXMe3 (3-Mepydz) 2] (X = Cl, Br or I) . It also undergoes self-association in aqueous solution at acidic, neutral and basic pH .

Scientific Research Applications

3-methyl-6-(pyridin-3-yloxy)pyridazine has a wide range of applications in scientific research. It has been used as a fluorescent dye to detect and measure various biological molecules, such as proteins and DNA. It has also been used to study the structure and function of enzymes, as well as to study the mechanisms of drug action. Additionally, this compound has been used to study the structure and function of cell membranes, as well as to study the effects of drugs on the nervous system.

Mechanism of Action

The mechanism of action of 3-methyl-6-(pyridin-3-yloxy)pyridazine is not yet fully understood. However, it is believed to interact with proteins and other biological molecules in a manner that affects their structure and function. It is thought to bind to proteins and other molecules in a manner that alters their conformation and activity. Additionally, this compound has been shown to interact with certain receptors, such as the serotonin receptor, which can affect the activity of the receptor and the production of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to affect the activity of enzymes, as well as the activity of certain receptors. Additionally, it has been shown to affect the production of neurotransmitters, such as serotonin, dopamine, and norepinephrine. It has also been shown to affect the activity of certain ion channels, which can affect the electrical activity of cells.

Advantages and Limitations for Lab Experiments

The use of 3-methyl-6-(pyridin-3-yloxy)pyridazine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is highly soluble in water and other solvents. Additionally, it is relatively non-toxic and it has a high fluorescence yield, which makes it easy to detect and measure. However, this compound also has some limitations. It is not very stable in the presence of light and oxygen, and it can be toxic at high concentrations.

Future Directions

The potential applications of 3-methyl-6-(pyridin-3-yloxy)pyridazine are vast. It could be used as a drug to treat certain diseases, such as depression or anxiety. It could also be used as a fluorescent dye to detect and measure biological molecules, such as proteins and DNA. Additionally, it could be used to study the structure and function of enzymes, as well as to study the mechanisms of drug action. Finally, it could be used to study the effects of drugs on the nervous system, as well as to study the structure and function of cell membranes.

Synthesis Methods

3-methyl-6-(pyridin-3-yloxy)pyridazine can be synthesized through several different methods. One of the most common methods is the condensation reaction of 3-methyl-4-aminopyridine and pyridin-3-yloxyacetic acid. This reaction produces the desired this compound molecule in a yield of up to 90%. Other methods of synthesis include the reaction of 3-methyl-4-aminopyridine with pyridin-3-yloxyacetaldehyde, the reaction of 3-methyl-4-aminopyridine with pyridin-3-yloxyacetonitrile, and the reaction of 3-methyl-4-aminopyridine with pyridin-3-yloxyacetic acid chloride.

properties

IUPAC Name

3-methyl-6-pyridin-3-yloxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-4-5-10(13-12-8)14-9-3-2-6-11-7-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHIRJVNCVTBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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